N-[2-(phenylacetyl)phenyl]dibenzo[b,d]furan-2-sulfonamide
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Overview
Description
N-[2-(phenylacetyl)phenyl]dibenzo[b,d]furan-2-sulfonamide is a complex organic compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic compounds with two benzene rings fused to a central furan ring. This particular compound is characterized by the presence of a phenylacetyl group and a sulfonamide group attached to the dibenzofuran core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(phenylacetyl)phenyl]dibenzo[b,d]furan-2-sulfonamide typically involves multiple steps. One common approach is the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers . Another method involves the use of substituted biphenyls, which are cyclized to form the dibenzofuran core . The reaction conditions often require the use of metal complex catalysis, such as palladium or copper catalysts, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, photochemical methods have been explored for the synthesis of dibenzofuran derivatives, which may offer an environmentally friendly alternative .
Chemical Reactions Analysis
Types of Reactions
N-[2-(phenylacetyl)phenyl]dibenzo[b,d]furan-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and Friedel-Crafts catalysts (aluminum chloride) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[2-(phenylacetyl)phenyl]dibenzo[b,d]furan-2-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(phenylacetyl)phenyl]dibenzo[b,d]furan-2-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which plays a role in regulating insulin signaling and glucose homeostasis . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, which lacks the phenylacetyl and sulfonamide groups.
Dibenzothiophene: A sulfur analog of dibenzofuran with similar structural features.
Carbazole: A nitrogen-containing analog with a similar fused ring structure.
Uniqueness
N-[2-(phenylacetyl)phenyl]dibenzo[b,d]furan-2-sulfonamide is unique due to the presence of both the phenylacetyl and sulfonamide groups, which confer specific chemical and biological properties. These functional groups enhance its reactivity and potential for therapeutic applications compared to its analogs .
Properties
Molecular Formula |
C26H19NO4S |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[2-(2-phenylacetyl)phenyl]dibenzofuran-2-sulfonamide |
InChI |
InChI=1S/C26H19NO4S/c28-24(16-18-8-2-1-3-9-18)21-11-4-6-12-23(21)27-32(29,30)19-14-15-26-22(17-19)20-10-5-7-13-25(20)31-26/h1-15,17,27H,16H2 |
InChI Key |
AINUBPNOXWUUJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC4=C(C=C3)OC5=CC=CC=C54 |
Origin of Product |
United States |
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